ETHYL 2-({[3-CYANO-4,6-DIMETHYL-5-(2-OXO-2-PHENYLETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 2-({[3-CYANO-4,6-DIMETHYL-5-(2-OXO-2-PHENYLETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[3-CYANO-4,6-DIMETHYL-5-(2-OXO-2-PHENYLETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step reactions. One common method involves the condensation of 3-cyano-4,6-dimethyl-2-pyridone with ethyl 2-bromo-5-hydroxy-1-benzofuran-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[3-CYANO-4,6-DIMETHYL-5-(2-OXO-2-PHENYLETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a carboxylic acid.
Scientific Research Applications
ETHYL 2-({[3-CYANO-4,6-DIMETHYL-5-(2-OXO-2-PHENYLETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-({[3-CYANO-4,6-DIMETHYL-5-(2-OXO-2-PHENYLETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-cyano-2-(4-methoxyphenyl)-4,6-dimethyl-1,2-dihydropyridine-3-carboxylate
- Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dimethylpyridine-3-carboxylate
Uniqueness
ETHYL 2-({[3-CYANO-4,6-DIMETHYL-5-(2-OXO-2-PHENYLETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C28H24N2O5S |
---|---|
Molecular Weight |
500.6g/mol |
IUPAC Name |
ethyl 2-[(3-cyano-4,6-dimethyl-5-phenacylpyridin-2-yl)sulfanylmethyl]-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H24N2O5S/c1-4-34-28(33)26-21-12-19(31)10-11-24(21)35-25(26)15-36-27-22(14-29)16(2)20(17(3)30-27)13-23(32)18-8-6-5-7-9-18/h5-12,31H,4,13,15H2,1-3H3 |
InChI Key |
UMPVDKLBEPIBPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CSC3=C(C(=C(C(=N3)C)CC(=O)C4=CC=CC=C4)C)C#N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CSC3=C(C(=C(C(=N3)C)CC(=O)C4=CC=CC=C4)C)C#N |
Origin of Product |
United States |
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